molecular formula C12H16N2O2 B13320531 4-(4-Aminopiperidin-1-yl)benzoic acid

4-(4-Aminopiperidin-1-yl)benzoic acid

Cat. No.: B13320531
M. Wt: 220.27 g/mol
InChI Key: MNDXSKUJAFLWKY-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidin-1-yl)benzoic acid is a chemical compound that features a piperidine ring substituted with an amino group and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and benzoic acid groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1,5-diaminopentane, cyclization can be achieved using suitable reagents and conditions.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions. This can be done by reacting the piperidine derivative with an appropriate amine source under suitable conditions.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a benzoic acid derivative. This can be achieved through various coupling reactions, such as amidation or esterification, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The piperidine ring can mimic natural neurotransmitters, while the benzoic acid moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride: A salt form of the compound with enhanced solubility.

    4-(4-Aminopiperidin-1-yl)benzamide: A derivative with an amide group instead of the carboxylic acid group.

    4-(4-Aminopiperidin-1-yl)benzonitrile: A derivative with a nitrile group instead of the carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a benzoic acid moiety, which allows for diverse chemical reactivity and biological activity

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(4-aminopiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8,13H2,(H,15,16)

InChI Key

MNDXSKUJAFLWKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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